molecular formula C17H22N6O B6449555 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549050-58-8

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6449555
CAS No.: 2549050-58-8
M. Wt: 326.4 g/mol
InChI Key: LRLUSDRKRLBALQ-UHFFFAOYSA-N
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Description

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a purine-derived compound featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a cyclobutanecarbonyl group at the 5-position and a methyl group at the 9-position of the purine ring. This structure combines a rigid bicyclic amine system with a strained cyclobutane moiety, which may influence its conformational stability and molecular interactions.

Properties

IUPAC Name

cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLUSDRKRLBALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials.

Biochemical Pathways

The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol. The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched.

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays. The results of these assays can provide insights into the compound’s bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine and its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Cyclobutanecarbonyl C₁₉H₂₃N₇O 389.44 (calculated) Cyclobutane introduces steric strain; moderate lipophilicity.
6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 2-Methoxy-4-methylbenzenesulfonyl C₂₀H₂₄N₆O₃S 428.51 Sulfonyl group enhances polarity; potential for hydrogen bonding .
6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 5-Bromopyridine-3-carbonyl C₁₈H₁₈BrN₇O 428.29 Bromine increases molecular weight and lipophilicity; halogen bonding potential .
9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine 1-Methylpyrazole-3-carbonyl C₂₀H₂₅N₉O₂ 423.47 (estimated) Methoxyethyl group improves solubility; pyrazole may enhance π-π interactions .

Structural and Functional Insights:

The methoxyethyl side chain in the pyrazole derivative (C₂₀H₂₅N₉O₂) likely enhances solubility, a critical factor for bioavailability . In contrast, the cyclobutanecarbonyl substituent in the target compound balances moderate lipophilicity with conformational rigidity, which may optimize membrane permeability and target binding .

Steric and Electronic Considerations: The bromopyridine substituent (C₁₈H₁₈BrN₇O) introduces a heavy atom (Br) that could facilitate halogen bonding, a feature exploited in kinase inhibitor design .

Synthetic Accessibility :

  • Analogous compounds (e.g., ethyl pyrrolo-pyridine carboxylates) are synthesized via hydrogenation and palladium-catalyzed reactions, as seen in . These methods may extend to the target compound’s synthesis, though cyclobutanecarbonyl incorporation would require specialized acylating agents .

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